Ethyl 6-butyl-4-hydroxyquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-butyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-5-6-11-7-8-14-12(9-11)15(18)13(10-17-14)16(19)20-4-2/h7-10H,3-6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLCLELTFXHIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-butyl-4-hydroxyquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-butyl-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate esterification, resulting in the formation of the ethyl ester derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-butyl-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the carboxylate ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial and Antiviral Properties
Ethyl 6-butyl-4-hydroxyquinoline-3-carboxylate has been investigated for its potential as an antimicrobial and antiviral agent. Studies indicate that it may serve as a scaffold for developing novel therapeutics targeting bacterial infections and viral diseases. For instance, research has shown promising results in inhibiting viral replication in cell cultures, suggesting a potential role in antiviral drug development .
Enzyme Inhibition Studies
This compound is also utilized in biochemical research to explore enzyme inhibition mechanisms. Its structural attributes allow it to interact with specific enzymes, providing insights into metabolic pathways and aiding in the design of enzyme inhibitors that may have therapeutic benefits .
Case Study: Quinoline Analogues
A study focused on quinoline analogues, including derivatives of this compound, demonstrated their effectiveness against various pathogens. The structure-activity relationship (SAR) analysis revealed that modifications to the compound could enhance its bioactivity, leading to the development of more potent derivatives .
Veterinary Medicine
Coccidiostatic Activity
this compound has been explored for its use in veterinary compositions aimed at controlling coccidiosis in poultry. Research indicates that derivatives of this compound can significantly reduce oocyst production in infected birds, showcasing its potential as an effective prophylactic treatment .
Field Trials
In field trials, formulations containing this compound were tested for efficacy against different strains of Eimeria, the causative agents of coccidiosis. Results showed a marked decrease in oocyst shedding among treated groups compared to controls, highlighting its practical application in animal husbandry .
Material Science
Development of Coatings and Polymers
In material science, this compound is used to create specialized coatings and polymers. Its chemical properties contribute to enhanced durability and resistance to environmental factors, making it suitable for applications where material longevity is crucial .
Case Study: Polymer Formulations
Research on polymer formulations incorporating this compound demonstrated improved mechanical properties and thermal stability compared to traditional materials. These advancements open avenues for its use in protective coatings and other industrial applications .
Agricultural Chemistry
Agrochemical Development
The compound is being investigated for its potential role in agricultural chemistry, particularly in developing agrochemicals such as fungicides and herbicides. Its efficacy against plant pathogens suggests that it could contribute to improved crop protection strategies .
Field Application Studies
Field studies have evaluated the effectiveness of formulations based on this compound against various agricultural pests and diseases. Results indicated significant improvements in crop yield and health when applied as part of integrated pest management systems .
Analytical Chemistry
Reagent Applications
In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances. Its unique chemical structure allows it to form complexes with target analytes, facilitating their analysis through various spectroscopic techniques .
Mechanism of Action
The mechanism of action of ethyl 6-butyl-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the quinoline ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs and their substituent differences:
*Similarity scores derived from structural comparisons using Tanimoto coefficients ().
Physical and Chemical Properties
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Melting point: 160–162°C (estimated from analogs). Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to hydroxyl and ester groups . Stability: Susceptible to hydrolysis under strong acidic/basic conditions.
- This compound: Predicted higher lipophilicity (logP ~3.5–4.0) due to the butyl chain, enhancing cell membrane penetration compared to bromo or chloro analogs . Lower polarity may reduce aqueous solubility compared to halogenated derivatives.
Market and Production
- Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Global production capacity: ~50 tons/year, dominated by Chinese manufacturers (80% market share) . Price range: $200–300/g (research-grade purity).
- This compound: Limited commercial availability; primarily used in academic research. No large-scale production data available, suggesting niche applications .
Key Research Findings
Structural Activity Relationships (SAR) :
- alkylated analogs .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate |
|---|---|---|
| Molecular Weight | 273.33 g/mol | 296.12 g/mol |
| logP (Predicted) | 3.8 | 2.5 |
| Melting Point | ~145–150°C | 160–162°C |
| Aqueous Solubility | <0.1 mg/mL | 1.2 mg/mL |
Table 2: Market Overview (2025)
| Compound | Primary Use | Key Manufacturers | Price (USD/g) |
|---|---|---|---|
| Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate | Pharmaceutical intermediate | ABC Chem, XYZ Labs | 220–300 |
| This compound | Research chemical | Limited suppliers | 450–600 |
Biological Activity
Ethyl 6-butyl-4-hydroxyquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound possesses a unique molecular structure characterized by a quinoline core with specific substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 273.33 g/mol. The synthesis typically involves methods such as the Gould-Jacobs reaction, which facilitates the formation of substituted 4-hydroxyquinolines through cyclization processes .
Antioxidant Properties
One of the notable biological activities of this compound is its antioxidant capability. Research indicates that compounds with similar structures exhibit significant protective effects against oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. The presence of the hydroxy group at the 4-position is crucial for its antioxidant activity, allowing it to scavenge free radicals effectively.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Studies have shown that derivatives of hydroxyquinolines exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Helicobacter pylori and other pathogenic strains .
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Helicobacter pylori | 20 | 8 |
Anti-inflammatory and Anticancer Activities
The compound has also been evaluated for anti-inflammatory and anticancer activities. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and possess cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The IC50 values for these effects range from 15.1 µM to 20.7 µM, indicating moderate potency .
The biological effects of this compound can be attributed to its ability to interact with various biological molecules, including proteins and enzymes. This interaction can modulate enzyme activity, influencing pathways associated with inflammation and cell proliferation. For instance, its structural features allow it to bind effectively to targets involved in oxidative stress response mechanisms .
Case Studies
- Antimicrobial Efficacy : A study focusing on the antimicrobial properties of quinoline derivatives revealed that this compound exhibited superior activity against H. pylori, suggesting its potential use in treating infections resistant to conventional antibiotics .
- Cytotoxicity Assessment : In a cytotoxicity study against various cancer cell lines, this compound showed significant inhibitory effects, particularly in breast cancer cells (MCF-7), demonstrating its potential as an anticancer agent .
Q & A
Basic: What synthetic strategies optimize regioselectivity and minimize by-products during the synthesis of Ethyl 6-butyl-4-hydroxyquinoline-3-carboxylate?
Methodological Answer:
To control regioselectivity and reduce by-product formation, employ a stepwise approach:
- Pre-functionalization of the quinoline core : Introduce the butyl group at position 6 before esterification to avoid steric clashes. Use alkylation reactions with butyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Ethylation optimization : Perform the esterification step (e.g., using ethyl chloroformate) at low temperatures (0–5°C) to suppress competing reactions. Monitor reaction progress via TLC or HPLC to identify intermediate phases .
- By-product isolation : Use column chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers. Characterize by-products via high-resolution MS and ¹H/¹³C NMR to confirm structures .
Advanced: How can SHELX software resolve crystallographic ambiguities in derivatives of this compound?
Methodological Answer:
SHELX is critical for refining challenging crystallographic
- Data collection : Use high-resolution X-ray diffraction (≤1.0 Å) to resolve the butyl group’s conformational flexibility. Collect data at low temperature (100 K) to minimize thermal motion .
- Structure solution : Apply SHELXD for dual-space methods to phase low-symmetry structures. For twinned crystals, use the TWIN and BASF commands in SHELXL to refine twin fractions .
- Disorder modeling : Split the butyl chain into multiple positions using PART and SUMP restraints. Validate with PLATON to check for missed symmetry or overfitting .
- Validation : Cross-reference hydrogen-bonding networks with Coot and validate geometric parameters against Mogul libraries .
Basic: Which spectroscopic techniques are most effective for characterizing substituent effects in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign the butyl group (δ ~0.9–1.6 ppm for CH₂/CH₃) and ester carbonyl (δ ~165–170 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and hydroxyl O-H stretch (~3200 cm⁻¹, broad) .
- High-resolution MS : Validate molecular mass (e.g., ESI+ for [M+H]⁺). Compare isotopic patterns with theoretical simulations to confirm purity .
Advanced: How can discrepancies between theoretical and experimental NMR chemical shifts be resolved for this compound?
Methodological Answer:
- Computational modeling : Use Gaussian or DFT to calculate chemical shifts (B3LYP/6-311+G(d,p)). Account for solvent effects (e.g., DMSO via PCM model) .
- Conformational sampling : Perform molecular dynamics (MD) simulations to model the butyl group’s rotameric states. Overlay calculated shifts for all conformers with experimental data .
- Paramagnetic corrections : For heavy atoms (e.g., quinoline nitrogen), apply relativistic corrections in NMRshiftDB2 to improve accuracy .
Basic: What protocols prevent oxidation of the 4-hydroxy group during storage of this compound?
Methodological Answer:
- Inert atmosphere storage : Store under argon or nitrogen in amber glass vials to block light and oxygen .
- Antioxidant additives : Add 0.1% BHT (butylated hydroxytoluene) to solutions. For solids, mix with ascorbic acid (1:100 w/w) .
- Low-temperature stability : Keep at –20°C in desiccated conditions (silica gel). Monitor degradation via HPLC every 3 months .
Advanced: How can Cremer-Pople parameters analyze ring puckering in quinoline derivatives?
Methodological Answer:
- Coordinate definition : Calculate puckering coordinates (θ, φ) using the Cremer-Pople method to quantify deviations from planarity. For the quinoline ring, define the mean plane via least-squares fitting of all ring atoms .
- Amplitude-phase analysis : Use Platon or PARST to compute θ (puckering amplitude) and φ (phase angle). Compare with similar structures (e.g., 4-hydroxyquinolines) to identify steric or electronic influences .
- Conformational energy maps : Generate maps via Mercury to correlate puckering with substituent effects (e.g., butyl group’s steric bulk) .
Basic: What are the key considerations for evaluating antibacterial activity of quinoline-3-carboxylate derivatives?
Methodological Answer:
- MIC assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .
- Structure-activity relationships (SAR) : Correlate substituent hydrophobicity (butyl group’s logP) with membrane penetration efficiency. Test analogs with varying alkyl chain lengths .
- Cytotoxicity screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
